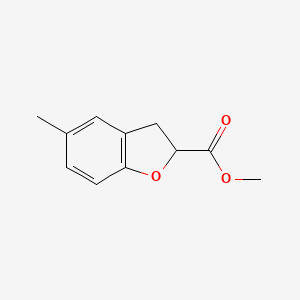

Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate

Descripción

Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate (C₁₁H₁₂O₃) is a bicyclic aromatic ester featuring a fused benzofuran core with a methyl substituent at the 5-position and a methoxycarbonyl group at the 2-position. Key structural attributes include:

- Molecular Formula: C₁₁H₁₂O₃

- SMILES: CC1=CC2=C(C=C1)OC(C2)C(=O)OC

- InChIKey: IQEDYGOEXHXIOB-UHFFFAOYSA-N

- Collision Cross-Section (CCS) Data: Predicted CCS values range from 139.1 Ų ([M+H]⁺) to 151.2 Ų ([M+Na]⁺), highlighting its conformational stability in gas-phase analyses .

This compound serves as a versatile intermediate in organic synthesis, though literature on its specific applications remains sparse .

Propiedades

IUPAC Name |

methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-3-4-9-8(5-7)6-10(14-9)11(12)13-2/h3-5,10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEDYGOEXHXIOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463478-65-0 | |

| Record name | methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, typically employs large-scale organic synthesis techniques. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieving high yields and purity in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Aplicaciones Científicas De Investigación

Biological Activities

Benzofuran derivatives, including methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate, exhibit a range of biological activities:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anticancer Activity : Demonstrates cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Potential for reducing inflammation in various models.

Medicinal Chemistry

This compound serves as a precursor in synthesizing more complex benzofuran derivatives. These derivatives are valuable due to their pharmacological properties.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| ACHN (renal) | 5.0 | |

| HCT15 (colon) | 4.5 | |

| MM231 (breast) | 6.0 | |

| NUGC-3 (gastric) | 7.5 | |

| NCI-H23 (lung) | 8.0 | |

| PC-3 (prostate) | 5.5 |

Antimicrobial Research

The compound has shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Against Microorganisms

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 200 | Antibacterial |

| Escherichia coli | 150 | Antibacterial |

| Candida albicans | 100 | Antifungal |

Case Study 1: Neuropathic Pain Model

In a study involving rat models of neuropathic pain, this compound demonstrated efficacy in reversing pain without affecting locomotor behavior. This suggests potential therapeutic applications for managing chronic pain conditions.

Case Study 2: Inflammation Studies

The compound was evaluated in models of asthma and inflammation, showing promising results in reducing inflammatory markers and improving respiratory function in treated animals.

Mecanismo De Acción

The mechanism of action of methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, its anti-tumor effects may be mediated through the inhibition of key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Substituent Variations in the Benzofuran Scaffold

The following table compares Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate with structurally related compounds, emphasizing substituent effects on molecular properties:

Key Observations

Substituent Effects on Molecular Weight :

- Bromine substitution (C₁₀H₉BrO₃) increases molecular weight by ~64.9 g/mol compared to the methyl-substituted analog .

- The dimethoxybenzoyloxy derivative (C₂₀H₁₈O₇) demonstrates significant mass augmentation due to extended aromatic substitution .

Collision Cross-Section Trends: The methyl-substituted compound exhibits lower CCS values for [M+H]⁺ (139.1 Ų) compared to larger adducts like [M+Na]⁺ (151.2 Ų), suggesting adduct size influences gas-phase conformation . No CCS data are available for brominated or dimethoxybenzoyloxy analogs, limiting direct comparisons.

Safety and Reactivity: The dimethoxybenzoyloxy analog poses notable hazards (skin/eye irritation, respiratory toxicity), likely due to its bulky, electron-rich substituents . No safety data are reported for the methyl- or bromo-substituted derivatives, underscoring the need for further toxicological studies.

Synthetic Utility: this compound’s ester group enhances stability, making it preferable for coupling reactions over the carboxylic acid form .

Actividad Biológica

Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate is a benzofuran derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structural properties, which enable it to interact with various biological targets, leading to a wide range of pharmacological effects.

Target of Action

Benzofuran compounds, including this compound, primarily interact with enzymes and proteins involved in critical biochemical pathways. This interaction can lead to inhibition or activation of specific cellular processes, contributing to their therapeutic effects.

Mode of Action

The mode of action for this compound involves binding to molecular targets that mediate its biological effects. For instance, it has been shown to exhibit significant inhibitory effects on cell growth in various cancer cell lines, suggesting potential anticancer properties .

Biological Activities

This compound exhibits a spectrum of biological activities:

- Antimicrobial Activity : Studies have indicated that benzofuran derivatives possess substantial antimicrobial properties against both Gram-positive and Gram-negative bacteria. This compound has been evaluated for its effectiveness against pathogens such as E. coli and S. aureus .

- Anticancer Properties : Research has demonstrated that this compound can inhibit the proliferation of cancer cells. In vitro studies have reported IC50 values indicating potent activity against various cancer cell lines, including breast and melanoma cells .

- Anti-inflammatory Effects : The compound has been tested in animal models for its anti-inflammatory potential, showing promising results in reducing inflammation markers .

Cellular Effects

Benzofuran derivatives like this compound have been reported to exhibit:

- Antifungal Activity

- Antiprotozoal Activity

- Antitubercular Activity

- Analgesic Properties

These effects are attributed to their ability to modulate various signaling pathways within cells .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Evaluation : A study conducted on the antimicrobial properties of benzofuran derivatives found that this compound showed significant inhibition against MRSA and P. aeruginosa, with detailed testing protocols outlined for assessing efficacy .

- Cancer Cell Proliferation : In a series of experiments using human cancer cell lines, this compound demonstrated an IC50 value of approximately 15 μM against MDA-MB-231 cells, indicating its potential as a therapeutic agent in oncology .

Dosage and Administration

Research indicates that the effective dosage for achieving significant biological activity varies depending on the specific application (e.g., antimicrobial versus anticancer). In animal models, doses were carefully calibrated to assess safety and efficacy without inducing toxicity.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.